molecular formula C18H24FNO4 B13713652 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid

Cat. No.: B13713652
M. Wt: 337.4 g/mol
InChI Key: RNTYOMWGIDOATN-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving appropriate starting materials.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality of the piperidine ring.

    Attachment of the Aryl Group: The aryl group is attached to the piperidine ring through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination or nucleophilic substitution reactions.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through carboxylation reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow chemistry techniques to scale up the synthesis.

Chemical Reactions Analysis

2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorophenyl)acetic acid include:

The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s electronic properties and interactions with biological targets .

Properties

Molecular Formula

C18H24FNO4

Molecular Weight

337.4 g/mol

IUPAC Name

2-[4-fluoro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]phenyl]acetic acid

InChI

InChI=1S/C18H24FNO4/c1-18(2,3)24-17(23)20-8-6-12(7-9-20)15-11-14(19)5-4-13(15)10-16(21)22/h4-5,11-12H,6-10H2,1-3H3,(H,21,22)

InChI Key

RNTYOMWGIDOATN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)F)CC(=O)O

Origin of Product

United States

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